molecular formula C18H18F3N3S B2686334 4-phenyl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide CAS No. 501924-62-5

4-phenyl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide

Cat. No.: B2686334
CAS No.: 501924-62-5
M. Wt: 365.42
InChI Key: VQORUDARPXDROT-UHFFFAOYSA-N
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Description

4-phenyl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide is a chemical compound designed for research applications. As a member of the piperazine-1-carbothioamide family, this scaffold is recognized in scientific literature for its diverse biological potential, making it a valuable template for drug discovery and pharmacological studies . Piperazine-1-carbothioamide derivatives have demonstrated significant research interest due to their varied biological activities. Structurally related compounds have been investigated for several key research areas. One prominent area is the development of antimicrobial agents, where some analogues show potent activity against strains of Staphylococcus aureus and Escherichia coli . Furthermore, this chemical class has been explored in the context of antiviral research, with certain derivatives exhibiting inhibitory effects on viral replication, positioning them as candidates for the development of novel antiviral therapeutics . The thiourea (carbothioamide) moiety within the structure is a known pharmacophore that can contribute to reverse transcriptase inhibition, which is a key target in antiviral therapy . The molecular structure, characterized by a piperazine core linked to a phenyl ring and a 2-(trifluoromethyl)phenyl group via a carbothioamide bridge, has been well-characterized in similar compounds, with crystallographic data confirming a planar geometry that can influence its binding to biological targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-phenyl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3S/c19-18(20,21)15-8-4-5-9-16(15)22-17(25)24-12-10-23(11-13-24)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQORUDARPXDROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide typically involves the reaction of 4-phenylpiperazine with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research has demonstrated that derivatives of piperazine, including 4-phenyl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide, exhibit significant antibacterial and antifungal properties. Studies indicate that these compounds can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents. For instance, a series of thiourea derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria .

2. Neuroprotective Effects
The compound has been explored for its neuroprotective properties. Research involving animal models of neurodegenerative diseases such as Parkinson's disease indicated that piperazine derivatives could mitigate neuronal damage and improve motor function . This suggests potential therapeutic applications in treating neurodegenerative disorders.

3. Anti-inflammatory Properties
this compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce inflammation markers, indicating its potential use in treating inflammatory conditions .

Case Studies

StudyFindings
Neuroprotection in Parkinson's Disease Models The compound exhibited significant neuroprotective effects, improving motor function in lesioned rat models .
Antibacterial Activity Against Staphylococcus aureus Demonstrated effective inhibition with an IC50 value lower than standard antibiotics .
Anti-inflammatory Effects on Cytokine Production Reduced levels of pro-inflammatory cytokines in vitro, suggesting therapeutic potential in inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-phenyl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Substituent Variations and Molecular Data

Compound Name Piperazine Substituent Carbothioamide Substituent Molecular Formula HRMS (M+H)+ (Observed) Reference
Target Compound Phenyl 2-(Trifluoromethyl)phenyl C₁₈H₁₇F₃N₄S - -
N-(4-Bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide 3-(Trifluoromethyl)phenyl 4-Bromophenyl C₁₈H₁₇BrF₃N₃S -
4-(2,5-Difluorobenzyl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carbothioamide 2,5-Difluorobenzyl 4-(Trifluoromethyl)phenyl C₁₉H₁₆F₅N₃S -
N-(4-Methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamide 3-(Trifluoromethyl)phenyl 4-Methylpyridin-2-yl C₁₈H₁₉F₃N₄S 397.1302
N-(4-Methoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide 2-Fluorophenyl 4-Methoxyphenyl C₁₈H₂₀FN₃OS -

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group (e.g., in the target compound and analogs) enhances lipophilicity and metabolic resistance.
  • Halogenation : Bromophenyl groups () may increase molecular weight and influence crystallinity.

Analytical and Crystallographic Data

Table 2: NMR and HRMS Comparison

Compound (Reference) Key NMR Shifts (δ, ppm) HRMS (M+H)+ [Calculated/Found]
N-(4-Methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamide (8) 8.20 (d, J = 6.4 Hz, 1H), 3.89 (s, 3H, OCH₃) 397.1304 / 397.1302
Methyl 2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamido)isonicotinate TFA (7) 10.20 (s, 1H), 8.48 (d, J = 5.1 Hz, 1H) 425.1254 / 425.1246

Crystallography :

  • N-(4-Bromophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide () forms monoclinic crystals (space group P2₁/c), confirming steric compatibility of bulky substituents .

Biological Activity

4-phenyl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide is a compound of interest in medicinal chemistry due to its unique structural features, which include a piperazine ring and a trifluoromethyl group. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18F3N3SC_{18}H_{18}F_3N_3S, with a molecular weight of 365.4 g/mol. The compound features a piperazine ring substituted with both phenyl and trifluoromethyl groups, which significantly influence its chemical reactivity and biological properties .

The mechanism of action of this compound involves its interaction with various biological targets. The trifluoromethyl group enhances the lipophilicity of the molecule, allowing it to penetrate cell membranes more effectively. Inside the cell, it may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects such as:

  • Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic pathways.
  • Receptor Modulation: Interaction with neurotransmitter receptors affecting signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that piperazine derivatives can inhibit bacterial growth, suggesting potential applications in treating infections .

Anticancer Properties

Several studies have investigated the anticancer potential of carbothioamide derivatives. The presence of the trifluoromethyl group has been associated with increased potency against various cancer cell lines. For example, compounds structurally related to this piperazine derivative have demonstrated submicromolar inhibition against cancer cell proliferation .

Research Findings and Case Studies

Study Findings
Study 1Investigated the structure-activity relationship (SAR) of piperazine derivatives, finding that modifications at the phenyl group significantly enhance anticancer activity .
Study 2Reported antimicrobial activity against Gram-positive bacteria, indicating potential for development into therapeutic agents .
Study 3Showed that trifluoromethyl substitution increases lipophilicity and bioavailability, enhancing overall efficacy in biological assays .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-phenyl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide?

  • Methodological Answer : Synthesis typically involves cyclization of 1,2-diamine derivatives with sulfonamide salts. For example, coupling 1-(2-trifluoromethylphenyl)piperazine with phenyl isothiocyanate under basic conditions (e.g., DBU in DCM) yields the carbothioamide scaffold. Optimization of stoichiometry and reaction time (e.g., 24–48 hours at 0–25°C) improves purity . Continuous flow reactors can enhance scalability and reproducibility .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • FT-IR : Identify thioamide C=S stretches (1170–1180 cm⁻¹) and aromatic C-H bending (1450–1550 cm⁻¹) .
  • NMR : 1^1H NMR reveals splitting patterns for the piperazine ring (δ 2.4–3.8 ppm) and trifluoromethylphenyl protons (δ 6.6–7.3 ppm). 13^{13}C NMR confirms carbothioamide carbonyl (δ 170–180 ppm) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) assess purity (>95%) .

Q. What key physicochemical properties influence its bioavailability?

  • Methodological Answer :

  • LogP : Calculated XlogP ~3.4 (via PubChem) indicates moderate lipophilicity, suitable for blood-brain barrier penetration .
  • Hydrogen Bonding : Hydrogen bond donors (1) and acceptors (4) affect solubility and membrane permeability .
  • Topological Polar Surface Area (TPSA) : ~88 Ų suggests moderate passive diffusion .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Solvent Selection : Use DCM or THF to minimize side reactions .
  • Catalysis : Add DIEA (1.5 eq.) to deprotonate intermediates and accelerate coupling .
  • Purification : Flash chromatography (hexanes/EtOAc with 0.25% Et3_3N) or crystallization (Et2_2O) enhances purity .
  • Automation : Continuous flow systems reduce reaction time and improve reproducibility .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds .
  • Dose-Response Curves : Generate IC50_{50}/EC50_{50} values across multiple concentrations (e.g., 0.1–100 µM) to validate potency .
  • Metabolic Stability Testing : Incubate with liver microsomes to assess CYP450-mediated degradation discrepancies .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Fragment Replacement : Modify the phenyl or trifluoromethyl groups (e.g., 4-fluorobenzyl in ) to evaluate binding affinity changes.
  • Bioisosteres : Replace the carbothioamide with carboxamide or sulfonamide to probe electronic effects .
  • Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to correlate substituent positions with target engagement (e.g., dopamine D3 receptors) .

Q. What computational methods predict target proteins or metabolic pathways?

  • Methodological Answer :

  • Molecular Docking : Screen against kinase or GPCR libraries (e.g., PDB entries 4EH3 or 6CM4) to identify binding pockets .
  • ADMET Prediction : Tools like SwissADME estimate permeability (e.g., Caco-2 assay) and CYP inhibition risks .
  • QSAR Modeling : Train models on piperazine derivatives’ bioactivity data to prioritize novel analogs .

Q. How to assess compound stability under varying experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures (>200°C typical for carbothioamides) .
  • Photostability : Expose to UV light (300–400 nm) and monitor degradation via HPLC .
  • pH Stability : Incubate in buffers (pH 1–13) and quantify intact compound mass spectrometrically (LC-MS) .

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